2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one
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Overview
Description
“2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Chemical Reactions Analysis
Piperidine derivatives are known to undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that “this compound” would undergo depend on the reaction conditions and the presence of other reactants.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Piperidine derivatives are generally soluble in polar solvents .Scientific Research Applications
Organic Chemistry and Synthesis
Exploration of Nitropiperidinoimidazolderivate
Research delves into the synthesis and crystal structure analysis of compounds like 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, showcasing the application of piperidine derivatives in exploring new chemical entities with potential biological activities (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis of Rigid SSRIs Analogues
A study on the synthesis of several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols, aimed at evaluating their antidepressant activity, underscores the application of such compounds in medicinal chemistry (Kiran Kumar et al., 2004).
Pharmacological Exploration
Sigma Receptor Binding and Activity
The investigation into the binding affinity and selectivity of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives for sigma receptors reveals the potential therapeutic applications of piperidine derivatives in neuropharmacology and tumor research (Berardi et al., 2005).
Material Science
Lewis Pair Activation
A study on hydroalumination or hydrogallation of sterically encumbered hydrazones showcases the application of piperidine derivatives in the activation of C–H bonds, highlighting their utility in material science and catalysis (Uhl et al., 2016).
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, research into new synthetic routes and potential applications of “2,2-Dimethyl-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one” could be a promising future direction.
Properties
IUPAC Name |
2,2-dimethyl-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c1-10(2,3)9(16)15-6-4-8(5-7-15)11(12,13)14/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWAXUPCCRLVXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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